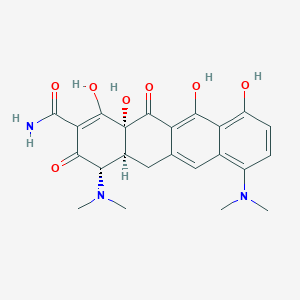
Cobalt, bis(3-((1H-benzimidazol-2-yl-kappaN3)amino)-1H-isoindol-1-onato-kappaN2)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is a cobalt complex with the molecular formula C30H18CoN8O2 and a molar mass of 581.46 g/mol . This compound is known for its vibrant fuchsia color and its solubility in various organic solvents such as chloroform and dimethylformamide . It is used in various applications, including as a catalyst in hydrogenation and oxidation reactions, and as a dye in the textile industry .
Vorbereitungsmethoden
The preparation of BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT can be achieved through coordination chemical synthesis . The specific steps can be adjusted according to the experimental conditions and needs. Generally, the synthesis involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the successful synthesis of the compound .
Analyse Chemischer Reaktionen
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT undergoes various types of chemical reactions, including:
Oxidation: The compound can act as a catalyst in selective oxidation reactions.
Reduction: It is also used in hydrogenation reactions, where it facilitates the addition of hydrogen to other molecules.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common reagents used in these reactions include hydrogen gas for hydrogenation and oxygen or other oxidizing agents for oxidation reactions. The major products formed depend on the specific reactants and conditions used in the reactions .
Wissenschaftliche Forschungsanwendungen
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: The compound’s coordination chemistry is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: It is used as a dye due to its vibrant color and in battery materials and liquid crystal displays.
Wirkmechanismus
The mechanism by which BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT exerts its effects involves its ability to coordinate with other molecules. The cobalt center can facilitate various chemical reactions by providing a site for reactants to interact. This coordination ability is crucial for its catalytic activity in hydrogenation and oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is unique due to its specific ligand structure and the presence of cobalt. Similar compounds include other cobalt complexes with different ligands, such as:
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]NICKEL
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COPPER
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]IRON
These compounds share similar coordination chemistry but differ in their specific properties and applications due to the different metal centers .
Eigenschaften
CAS-Nummer |
63287-28-5 |
|---|---|
Molekularformel |
C30H20CoN8O2 |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
3-(benzimidazol-2-ylideneamino)-2H-isoindol-1-ol;cobalt |
InChI |
InChI=1S/2C15H10N4O.Co/c2*20-14-10-6-2-1-5-9(10)13(18-14)19-15-16-11-7-3-4-8-12(11)17-15;/h2*1-8,18,20H; |
InChI-Schlüssel |
KQESPCOJJFOOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)










